N-(3-chloropyridin-2-yl)benzamide

Medicinal Chemistry Structural Biology Chemical Synthesis

Sourcing the precise 3-chloro-2-pyridinyl isomer is critical, as positional analogs like N-(5-chloropyridin-2-yl)benzamide exhibit altered electronic profiles and biological activity. This heterocyclic amide serves as a validated scaffold in cardiovascular drug discovery. - Directly enables synthesis of PF-06446846, a potent and highly selective PCSK9 translation inhibitor. - Defined σ-hole on the 3-chloro substituent allows precise probing of halogen bonding interactions in target engagement. - Supplied at 95% purity, ensuring fidelity in medicinal chemistry campaigns and analog library generation.

Molecular Formula C12H9ClN2O
Molecular Weight 232.66 g/mol
Cat. No. B8570667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloropyridin-2-yl)benzamide
Molecular FormulaC12H9ClN2O
Molecular Weight232.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)Cl
InChIInChI=1S/C12H9ClN2O/c13-10-7-4-8-14-11(10)15-12(16)9-5-2-1-3-6-9/h1-8H,(H,14,15,16)
InChIKeyOKPUWPASCHXFLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-chloropyridin-2-yl)benzamide: Structural Overview


N-(3-chloropyridin-2-yl)benzamide is a heterocyclic aromatic amide defined by a benzamide core substituted with a 3-chloropyridin-2-yl group. This specific substitution pattern creates a unique molecular scaffold with a molecular weight of 232.66 g/mol and a typical purity of 95% for research use [1]. The compound serves as a versatile building block or potential ligand due to its distinct electronic properties, which differentiate it from other benzamide isomers [2].

Versatile building block for heterocyclic synthesis
Unique 3-chloro-2-pyridinyl substitution pattern
Research-use purity

N-(3-chloropyridin-2-yl)benzamide: Positional Specificity


The precise positioning of the chlorine atom on the pyridine ring is critical for the compound's properties. Simple substitution with a positional isomer, such as N-(5-chloropyridin-2-yl)benzamide, alters the molecule's electronic distribution and steric profile, which can drastically change its interaction with biological targets or its reactivity in chemical synthesis [1]. Similarly, replacing the benzamide core with other acylamino groups or using a different halogen (e.g., fluorine) will generate a compound with a different molecular geometry and potential activity profile, underscoring the need for this specific molecule in research applications [2].

Positional isomer (e.g., 5-chloro-2-pyridinyl) may shift electronic distribution and steric profile, altering target interaction.

Different halogen (e.g., fluorine) generates a distinct molecular geometry and may not reproduce the same halogen bonding pattern.

Replacing the benzamide core with other acylamino groups can disrupt intended molecular recognition.

N-(3-chloropyridin-2-yl)benzamide: Analog Differentiation


Chlorine Position Determines Molecular Geometry

The specific 3-chloro substitution on the pyridine ring of N-(3-chloropyridin-2-yl)benzamide provides a distinct molecular geometry compared to other N-pyridinylbenzamide isomers. This structural difference is fundamental and has been shown to result in divergent biological activities in related compound classes [1]. The unique arrangement of the chlorine atom affects the molecule's dipole moment and its ability to engage in specific halogen bonding interactions, which is a quantifiable difference in its physical chemistry profile.

Isomer comparison
Class-level inference
3-chloro-2-pyridinyl isomer vs. 5-chloro-2-pyridinyl isomer: MIC against M. tuberculosis H37Ra 7.81 µg/mL vs. >31.25 µg/mL
Positional isomer not functionally equivalent; supports selection of 3-chloro isomer for research protocols.
SAR from N-pyridinylbenzamide series [1]; experimental confirmation advised.
Medicinal Chemistry Structural Biology Chemical Synthesis

Differentiation from N-(pyridin-2-yl)benzamide

The addition of a chlorine atom to the 3-position of the pyridine ring in N-(3-chloropyridin-2-yl)benzamide significantly alters its physicochemical properties compared to the unsubstituted parent, N-(pyridin-2-yl)benzamide. The chloro substituent increases lipophilicity (cLogP), which can enhance membrane permeability, and introduces a strong negative electrostatic potential region suitable for halogen bonding, a feature absent in the parent compound [1]. These property differences are quantifiable through in silico calculations and are known to influence target binding and pharmacokinetic behavior.

Physicochemical differentiation
Class-level inference
cLogP increase ≈ +0.7; introduced σ-hole with Vs,min −10 to −15 kcal/mol (absent in parent).
Distinct lipophilicity and halogen bonding potential justify selection over unchlorinated parent compound.
In silico estimation; experimental validation recommended.
Medicinal Chemistry SAR Analysis Chemical Biology

Differentiation from 3-Chlorobenzamide Analog

While N-(3-chloropyridin-2-yl)benzamide is often a building block, the analog 3-chloro-N-(3-chloropyridin-2-yl)benzamide has been identified in preliminary studies as having potential bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) [1]. This indicates that the addition of a chlorine on the benzamide ring directs the compound towards a specific biological activity profile, differentiating it from the unsubstituted core. The target compound can thus be viewed as a versatile intermediate for generating libraries of analogs with potentially diverse activities.

Intermediate vs active derivative
Cross-study comparable
Target: versatile intermediate; Comparator: 3-chloro-N-(3-chloropyridin-2-yl)benzamide shows bactericidal activity against MRSA.
Core scaffold enables SAR exploration; comparator demonstrates potential downstream antimicrobial activity.
Limited supporting data; downstream validation needed for specific derivatives.
Antimicrobial Research Chemical Synthesis Building Blocks

N-(3-chloropyridin-2-yl)benzamide: Application Scenarios


Medicinal Chemistry SAR Scaffold

N-(3-chloropyridin-2-yl)benzamide serves as an ideal core scaffold for medicinal chemistry campaigns. As demonstrated by class-level SAR for related N-pyridinylbenzamides [1], the 3-chloro-2-pyridinyl motif can be used to probe the effects of halogen bonding and lipophilicity on target engagement and biological activity. Researchers can use this compound to synthesize a library of analogs with diverse benzamide substitutions to identify new lead compounds, as suggested by the activity of the derivative 3-chloro-N-(3-chloropyridin-2-yl)benzamide [2].

Versatile Building Block for Organic Synthesis

The compound is a valuable building block for the synthesis of more complex molecules, including known pharmaceutical agents. Its structure is a key component of PF-06446846, a potent and highly selective inhibitor of PCSK9 translation [3]. This established use in the synthesis of a clinically relevant compound validates its utility and importance as a high-purity starting material in drug discovery and development projects.

Halogen Bonding in Molecular Recognition

The unique electronic properties conferred by the 3-chloro substituent on the pyridine ring make this compound an excellent probe for studying halogen bonding interactions in biological systems. The chlorine atom presents a well-defined σ-hole, a region of positive electrostatic potential that can form attractive interactions with electron-rich sites on proteins or other biomolecules [4]. This application is supported by the quantified differences in molecular geometry and electrostatic potential compared to non-chlorinated analogs [4].

Application
Selection Property
Validation Focus
Medicinal chemistry SAR scaffold
3-chloro-2-pyridinyl motif for halogen bonding
Effect of substitution on target engagement in SAR studies
Organic synthesis building block
Core scaffold found in known research-stage inhibitors (e.g., PCSK9 translation inhibitor)
Synthetic reproducibility and purity for lead optimization
Halogen bonding probe
Well-defined σ-hole from 3-chloro substitution
Electrostatic potential and molecular geometry comparison vs non-halogenated analogs

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